molecular formula C12H10N4O3S2 B2698364 4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide CAS No. 887833-54-7

4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide

Cat. No.: B2698364
CAS No.: 887833-54-7
M. Wt: 322.36
InChI Key: MWDUVPKYEZTTAE-UHFFFAOYSA-N
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Description

4-Isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C12H10N4O3S2 and a molecular weight of 322.36 g/mol . This compound is known for its unique structure, which includes an isothiocyanate group, a methoxypyrazine moiety, and a benzenesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Chemical Reactions Analysis

4-Isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of amines and thiols.

    Hydrolysis: The isothiocyanate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include thiophosgene, hydrogen peroxide (for oxidation), and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This reactivity underlies its potential therapeutic effects, particularly in the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar compounds to 4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide include:

    4-Isothiocyanato-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide: A closely related compound with similar structural features and reactivity.

    4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide: Lacks the isothiocyanate group but shares the methoxypyrazine and benzenesulfonamide moieties.

    4-Isothiocyanato-N-(3-methoxypyrazin-2-yl)-benzenesulfonamide: Another structurally similar compound with slight variations in the positioning of functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-isothiocyanato-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S2/c1-19-12-11(13-6-7-14-12)16-21(17,18)10-4-2-9(3-5-10)15-8-20/h2-7H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDUVPKYEZTTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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